molecular formula C26H31NO2 B12033502 Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355421-07-7

Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12033502
CAS No.: 355421-07-7
M. Wt: 389.5 g/mol
InChI Key: CZYMPHOGNGOIKL-UHFFFAOYSA-N
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Description

Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic quinoline derivative with the molecular formula C₂₆H₃₁NO₂ and a molecular weight of 389.5 g/mol . It is a small molecule featuring three aromatic rings and a flexible octyl ester chain, characteristics that contribute to its research utility in medicinal chemistry and chemical biology. Quinoline-4-carboxylate derivatives are recognized as valuable synthons for the development of compounds with significant pharmacological properties . Research into analogous 2-(4-methylphenyl)quinoline-4-carboxylic acid structures has revealed their potential as core scaffolds in the synthesis of novel antitumor and antibacterial agents . The specific substitution pattern on this quinoline core makes it a compound of interest for constructing molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound in various pack sizes, with purity verified to meet specific research requirements .

Properties

CAS No.

355421-07-7

Molecular Formula

C26H31NO2

Molecular Weight

389.5 g/mol

IUPAC Name

octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H31NO2/c1-4-5-6-7-8-9-16-29-26(28)23-18-25(21-13-10-19(2)11-14-21)27-24-15-12-20(3)17-22(23)24/h10-15,17-18H,4-9,16H2,1-3H3

InChI Key

CZYMPHOGNGOIKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction is the most widely documented method for constructing the quinoline skeleton.

Procedure :

  • Cyclization : Isatin reacts with 4-methylacetophenone in refluxing ethanol under alkaline conditions (KOH or NaOH). This forms 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.

  • Mechanism : The reaction proceeds via nucleophilic attack of the acetophenone enolate on isatin, followed by decarboxylation and aromatization.

Optimization :

  • Temperature : Reflux at 85°C for 5–6 hours ensures complete cyclization.

  • Yield : Reported yields range from 65% to 78%.

Alternative Quinoline Synthesis Routes

While less common, the following methods have been explored:

  • Friedländer Synthesis : Condensation of 2-aminobenzaldehyde with ketones. However, this method struggles with steric hindrance from the 4-methylphenyl group.

  • Skraup Reaction : Limited applicability due to harsh acidic conditions (concentrated H₂SO₄) that may degrade sensitive substituents.

Esterification Techniques

Acid-Catalyzed Esterification

Procedure :

  • The carboxylic acid intermediate is heated with excess octanol in the presence of H₂SO₄ (catalytic) at 110–120°C for 8–12 hours.

  • Water removal (via Dean-Stark trap or molecular sieves) shifts equilibrium toward ester formation.

Yield : 70–85%, depending on octanol purity and reaction time.

Acyl Chloride Intermediate

Procedure :

  • Chlorination : The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.

  • Esterification : The acyl chloride reacts with octanol in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, using pyridine as an acid scavenger.

Advantages :

  • Faster reaction (2–4 hours) and higher yields (80–90%).

  • Minimizes side products compared to acid catalysis.

Coupling Agents

Procedure :

  • Activation : Carbodiimide reagents (e.g., DCC or EDC) activate the carboxylic acid in the presence of DMAP.

  • Nucleophilic Attack : Octanol reacts with the activated intermediate at 0–25°C.

Yield : 75–88%, with reduced thermal degradation.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) removes unreacted octanol and byproducts.

  • Recrystallization : Ethanol or methanol yields high-purity crystals (≥98% by HPLC).

Spectroscopic Characterization

  • ¹H NMR : Key signals include the octyl chain’s triplet at δ 0.88 ppm and the quinoline aromatic protons at δ 7.2–8.5 ppm.

  • IR Spectroscopy : Ester carbonyl (C=O) stretch at 1720–1740 cm⁻¹ confirms successful esterification.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)Key Advantage
Acid-Catalyzed70–858–12Low cost, simple setup
Acyl Chloride80–902–4High purity, minimal side products
Coupling Agents75–884–6Mild conditions, scalability

Optimal Pathway : The acyl chloride method balances efficiency and scalability, making it preferable for industrial applications .

Comparison with Similar Compounds

Position 6 Substituents

  • Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (): The bromo substituent introduces electron-withdrawing effects, lowering the electron density of the quinoline ring. This enhances susceptibility to nucleophilic substitution or cross-coupling reactions, making it a versatile intermediate .

Ester Groups

  • The octyl ester in both compounds increases hydrophobicity compared to shorter-chain esters (e.g., methyl or ethyl), favoring solubility in nonpolar solvents and possibly improving membrane permeability in biological systems .

Aromatic Substituents

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): The amino and methoxy groups introduce polarity, raising melting points (223–225°C) and solubility in polar solvents like ethanol. In contrast, the target compound’s nonpolar substituents (methyl, octyl) likely reduce melting points and polar solvent compatibility .

Comparative Analysis of Reactivity and Stability

  • Electrophilic Reactivity: Brominated quinolines (e.g., ) are more reactive toward Suzuki-Miyaura couplings due to the bromo leaving group, whereas methyl-substituted derivatives like the target compound are less reactive but more stable under basic or oxidative conditions .
  • Thermal Stability: Methoxy and amino substituents (e.g., 4k, 4l) may form hydrogen bonds, enhancing thermal stability compared to alkylated quinolines .

Data Table: Key Parameters of Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Properties
Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate C₂₆H₂₉NO₂ ~389.5* 2-(4-methylphenyl), 6-methyl, 4-octyl ester Not reported High lipophilicity; moderate stability
Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate C₂₅H₂₈BrNO₂ 454.408 2-(4-methylphenyl), 6-bromo, 4-octyl ester Not reported Reactive bromo group for cross-coupling
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₈ClN₂O ~367.85 2-(4-chlorophenyl), 3-(4-methoxyphenyl), 4-amino 223–225 Polar; ethanol-soluble
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) C₂₈H₂₄N₂O₂ ~420.5 2,3-bis(4-methoxyphenyl), 4-amino Not reported Enhanced electron-donating effects

*Calculated based on structural analogy to .

Biological Activity

Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound characterized by its quinoline structure, which consists of a fused benzene and pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. Its molecular formula is C26H31NO2C_{26}H_{31}NO_2, with a molecular weight of approximately 389.5 g/mol.

Chemical Structure and Properties

The structural features of this compound include:

  • Quinoline Core : Provides a bicyclic structure essential for biological interactions.
  • Octyl Group : Enhances lipophilicity, improving solubility in biological systems.
  • Methyl Substituents : Located at the 6-position and on the phenyl ring, potentially influencing biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Compounds with quinoline moieties have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves intercalation with DNA, disrupting replication and transcription processes .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed mechanisms remain to be fully elucidated.
  • Enzyme Interaction : The compound may interact with various enzymes and receptors, potentially acting as an inhibitor or modulator in biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, which could lead to cytotoxic effects in rapidly dividing cells.
  • Enzyme Inhibition : Interaction studies have shown that this compound may inhibit specific enzymes involved in cancer progression or microbial metabolism .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylateC26H30BrN2O2Bromo substituent enhances binding affinityPotential anticancer activity
Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylateC26H30ClN2O2Chlorine substitution alters reactivityAntimicrobial properties
Phenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acidC24H19NO2Lacks octyl group; different solubility profilesVaries based on substituents

Case Studies

  • Anticancer Studies : A study investigating the cytotoxic effects of various quinoline derivatives found that those with enhanced lipophilicity exhibited improved cellular uptake and apoptosis induction in cancer cell lines . this compound was noted for its superior efficacy compared to less lipophilic counterparts.
  • Antimicrobial Testing : In vitro assays demonstrated that this compound showed significant inhibition against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Interaction Studies : Research utilizing surface plasmon resonance (SPR) indicated that this compound binds effectively to target enzymes, which could be pivotal in designing inhibitors for therapeutic applications.

Q & A

Q. What synthetic routes are effective for producing Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, starting with the preparation of quinoline intermediates followed by esterification. For analogous compounds, coupling reactions using organometallic catalysts (e.g., Pd(PPh₃)₄) under controlled temperatures (60–80°C) and inert atmospheres are effective . Yield optimization requires solvent selection (e.g., DMF for polar intermediates) and catalyst loading adjustments (5–10 mol%). Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate gradients) ensures product purity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl groups at C6 and the 4-methylphenyl moiety).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy.
  • X-ray crystallography : Determines absolute configuration using SHELXL refinement within the WinGX suite, addressing anisotropic displacement parameters .
  • IR spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address discrepancies between computational molecular modeling and experimental crystallographic data?

Discrepancies often arise from solvent effects or conformational flexibility. To resolve these:

  • Compare multiple crystal structures (if available) and perform molecular dynamics simulations in explicit solvent models.
  • Adjust torsion angles in docking software (e.g., AutoDock Vina) to align with crystallographic bond lengths (±0.02 Å tolerance) .
  • Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What methodological considerations are essential when refining crystal structures using SHELX software?

Key considerations include:

  • Handling disorder in the octyl chain using PART instructions and applying restraints (DFIX, SIMU) for thermal motion consistency.
  • Anisotropic refinement of non-hydrogen atoms with SHELXL-2018/3 to achieve R1 < 5%.
  • Twinning detection via PLATON if merging statistics suggest twin laws .
  • Visualization of hydrogen bonding networks using OLEX2 to validate supramolecular packing .

Q. How does the substitution pattern on the quinoline ring influence enzymatic interactions with quinoline-4-carboxylate 2-oxidoreductase?

The 6-methyl and 4-methylphenyl groups sterically hinder enzyme-substrate binding. Kinetic studies using stopped-flow spectrophotometry (λ = 340 nm) show a 2.3-fold decrease in kcat compared to unsubstituted analogs. Site-directed mutagenesis (e.g., F432A mutation) partially restores activity, indicating hydrophobic interactions dominate recognition . Molecular docking (GOLD Suite v5.3) corroborates reduced binding scores (-9.8 kcal/mol vs. -12.4 kcal/mol for the parent compound) .

Data Contradiction Analysis

Q. How can conflicting spectroscopic data from different research groups be reconciled?

  • Root-cause analysis : Compare solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and probe concentration effects on NMR shifts.
  • Reproducibility checks : Validate HRMS calibration using internal standards (e.g., sodium trifluoroacetate).
  • Crystallographic cross-validation : Use the Cambridge Structural Database (CSD) to benchmark bond lengths/angles .

Methodological Tables

Technique Application Key Parameters Reference
X-ray crystallographyAbsolute configuration determinationSHELXL refinement, R1 < 5%, anisotropic refinement
HRMSMolecular formula validationResolution: 30,000 (FWHM), mass error < 2 ppm
Stopped-flow spectrophotometryEnzyme kineticsλ = 340 nm, 25°C, 0.1 M phosphate buffer (pH 7.4)

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